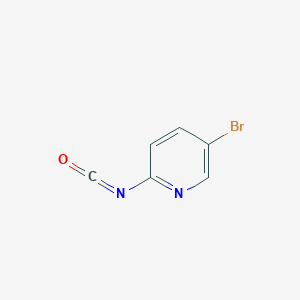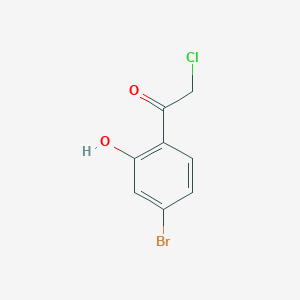
1-(4-Bromo-2-hydroxyphenyl)-2-chloroethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromo-2-hydroxyphenyl)-2-chloroethan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a bromine atom at the 4-position and a hydroxyl group at the 2-position on the phenyl ring, along with a chloroethanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-2-hydroxyphenyl)-2-chloroethan-1-one typically involves the bromination of 2-hydroxyacetophenone followed by chlorination. One common method involves the use of bromine and acetic acid to introduce the bromine atom at the 4-position of 2-hydroxyacetophenone. The resulting intermediate is then treated with thionyl chloride to introduce the chloroethanone moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly reagents and solvents is often considered in industrial settings.
化学反応の分析
Types of Reactions
1-(4-Bromo-2-hydroxyphenyl)-2-chloroethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction Reactions: The carbonyl group can be reduced to form an alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of 4-bromo-2-hydroxybenzoic acid.
Reduction: Formation of 1-(4-bromo-2-hydroxyphenyl)-2-chloroethanol.
科学的研究の応用
1-(4-Bromo-2-hydroxyphenyl)-2-chloroethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-(4-Bromo-2-hydroxyphenyl)-2-chloroethan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The presence of the bromine and chlorine atoms can enhance its binding affinity and specificity towards certain targets. Additionally, the hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule .
類似化合物との比較
Similar Compounds
1-(4-Bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one: Similar structure but with a dimethylamino group instead of a chloroethanone moiety.
4-Bromo-2-hydroxyacetophenone: Lacks the chloroethanone moiety, making it less reactive in certain chemical reactions.
Uniqueness
1-(4-Bromo-2-hydroxyphenyl)-2-chloroethan-1-one is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and binding properties. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential as a versatile intermediate in organic synthesis.
特性
分子式 |
C8H6BrClO2 |
|---|---|
分子量 |
249.49 g/mol |
IUPAC名 |
1-(4-bromo-2-hydroxyphenyl)-2-chloroethanone |
InChI |
InChI=1S/C8H6BrClO2/c9-5-1-2-6(7(11)3-5)8(12)4-10/h1-3,11H,4H2 |
InChIキー |
WZLDOHXKFWNRAZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Br)O)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


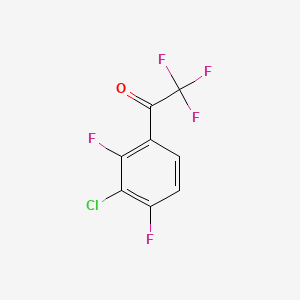
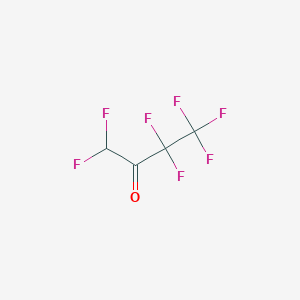
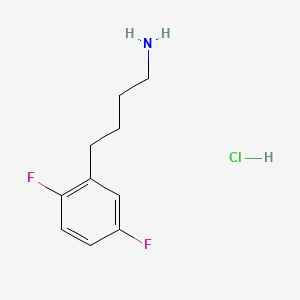
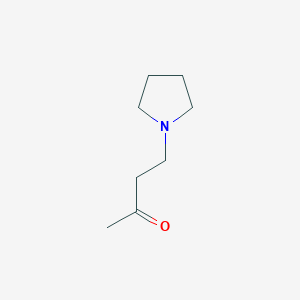
![N-tert-butyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamidehydrochloride](/img/structure/B13585708.png)
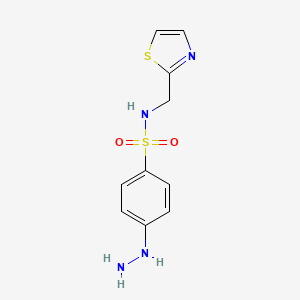
![2-[4-(Trifluoromethylthio)phenyl]oxirane](/img/structure/B13585713.png)
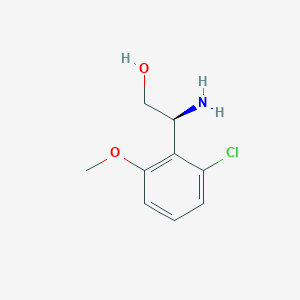
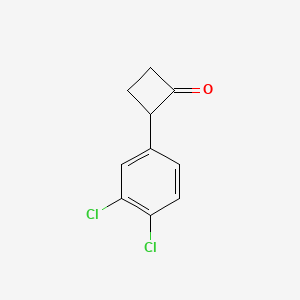
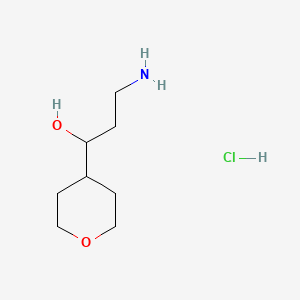
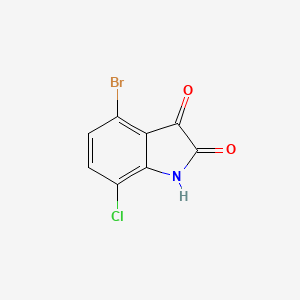
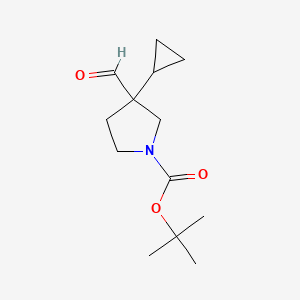
![2-(diethylamino)-N-{1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}acetamide](/img/structure/B13585757.png)
